(R)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene
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Overview
Description
®-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene is a chiral ferrocene-based ligand. This compound is notable for its application in asymmetric catalysis, where it plays a crucial role in facilitating enantioselective reactions. The presence of both phosphine and amine functional groups in its structure allows it to coordinate effectively with transition metals, making it a valuable tool in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene typically involves the following steps:
Formation of the ferrocene backbone: The ferrocene backbone is synthesized through the reaction of cyclopentadienyl anion with iron(II) chloride.
Introduction of the phosphine group: The phosphine group is introduced via a reaction with bis(4-methoxy-3,5-dimethylphenyl)phosphine.
Introduction of the amine group: The amine group is introduced through a reaction with (S)-1-(dimethylamino)ethyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
®-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene undergoes various types of reactions, including:
Oxidation: The ferrocene moiety can be oxidized to ferrocenium ion.
Reduction: The ferrocenium ion can be reduced back to ferrocene.
Substitution: The phosphine and amine groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ferrocene moiety results in the formation of ferrocenium ion, while substitution reactions can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
®-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis to facilitate enantioselective reactions.
Biology: The compound’s ability to coordinate with transition metals makes it useful in studying metalloenzymes and metalloproteins.
Medicine: Its derivatives are explored for potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound is used in the synthesis of fine chemicals and pharmaceuticals, where enantioselectivity is crucial.
Mechanism of Action
The mechanism of action of ®-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene involves its coordination with transition metals. The phosphine and amine groups facilitate the formation of a stable complex with the metal center. This complex then participates in catalytic cycles, promoting enantioselective transformations. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene (dppf): A widely used ferrocene-based ligand in catalysis.
1,2-Bis(diphenylphosphino)ethane (dppe): Another common ligand used in coordination chemistry.
1,1’-Bis(diphenylphosphino)ferrocene (dppf): Known for its application in cross-coupling reactions.
Uniqueness
®-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene is unique due to its chiral nature and the presence of both phosphine and amine groups. This dual functionality allows it to coordinate with metals in a manner that promotes enantioselectivity, making it particularly valuable in asymmetric catalysis.
Properties
Molecular Formula |
C34H56FeNO2P |
---|---|
Molecular Weight |
597.6 g/mol |
IUPAC Name |
(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]-N,N-dimethylethanamine;carbanide;cyclopentane;iron(2+) |
InChI |
InChI=1S/C27H40NO2P.C5H10.2CH3.Fe/c1-17-13-22(14-18(2)26(17)29-8)31(23-15-19(3)27(30-9)20(4)16-23)25-12-10-11-24(25)21(5)28(6)7;1-2-4-5-3-1;;;/h13-16,21,24-25H,10-12H2,1-9H3;1-5H2;2*1H3;/q;;2*-1;+2/t21-,24?,25?;;;;/m0..../s1 |
InChI Key |
YHXZKBZFJXKYBS-LXHVPJHHSA-N |
Isomeric SMILES |
[CH3-].[CH3-].CC1=CC(=CC(=C1OC)C)P(C2CCCC2[C@H](C)N(C)C)C3=CC(=C(C(=C3)C)OC)C.C1CCCC1.[Fe+2] |
Canonical SMILES |
[CH3-].[CH3-].CC1=CC(=CC(=C1OC)C)P(C2CCCC2C(C)N(C)C)C3=CC(=C(C(=C3)C)OC)C.C1CCCC1.[Fe+2] |
Origin of Product |
United States |
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